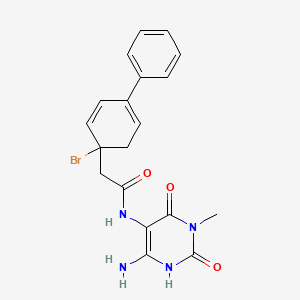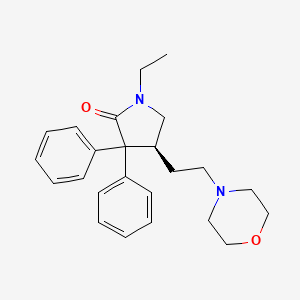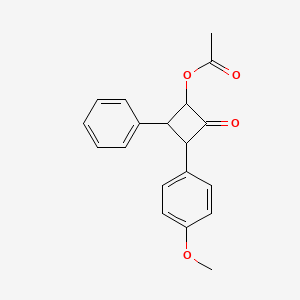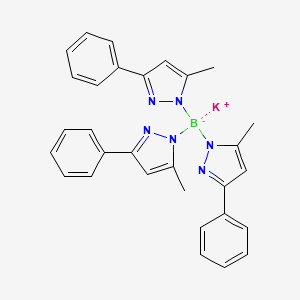
Potassium hydrotris (3-phenyl-5-methylpyrazol-1-YL)borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium hydrotris (3-phenyl-5-methylpyrazol-1-YL)borate is a coordination compound that belongs to the class of scorpionate ligands. These ligands are known for their ability to form stable complexes with various metal ions, making them valuable in coordination chemistry. The compound is characterized by its unique structure, where a boron atom is bonded to three pyrazolyl groups, each substituted with a phenyl and a methyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of potassium hydrotris(3-phenyl-5-methylpyrazol-1-yl)borate typically involves the reaction of potassium borohydride with 3-phenyl-5-methylpyrazole in the presence of a suitable solvent. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis. The product is then purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the boron center is oxidized to form borate esters.
Substitution: The pyrazolyl groups can participate in substitution reactions, where one or more substituents on the pyrazole ring are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halogens and alkylating agents are used for substitution reactions.
Major Products:
Oxidation: Borate esters.
Substitution: Substituted pyrazolyl derivatives.
Wissenschaftliche Forschungsanwendungen
Potassium hydrotris (3-phenyl-5-methylpyrazol-1-YL)borate has several applications in scientific research:
Biology: The compound’s metal complexes are investigated for their biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in diagnostic agents.
Industry: The compound is used in the development of new materials with unique electronic and magnetic properties.
Wirkmechanismus
The mechanism by which potassium hydrotris(3-phenyl-5-methylpyrazol-1-yl)borate exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, altering their activity. The pathways involved depend on the specific metal ion and the nature of the complex formed.
Vergleich Mit ähnlichen Verbindungen
- Potassium hydrotris(3,5-dimethylpyrazol-1-yl)borate
- Potassium hydrotris(3-(4-cumenyl)-5-methylpyrazol-1-yl)borate
- Potassium tris(1-pyrazolyl)borohydride
Uniqueness: Potassium hydrotris (3-phenyl-5-methylpyrazol-1-YL)borate is unique due to the presence of phenyl groups on the pyrazole rings, which can influence the electronic properties and steric hindrance of the compound. This makes it distinct from other scorpionate ligands and can lead to different reactivity and applications.
Eigenschaften
InChI |
InChI=1S/C30H27BN6.K/c1-22-19-28(25-13-7-4-8-14-25)32-35(22)31(36-23(2)20-29(33-36)26-15-9-5-10-16-26)37-24(3)21-30(34-37)27-17-11-6-12-18-27;/h4-21H,1-3H3;/q-1;+1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWIDNDNXAHXPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](N1C(=CC(=N1)C2=CC=CC=C2)C)(N3C(=CC(=N3)C4=CC=CC=C4)C)N5C(=CC(=N5)C6=CC=CC=C6)C.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27BKN6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
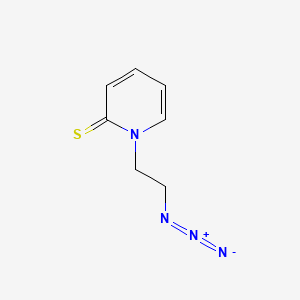
![5'-o-(4,4-Dimethoxytrityl)-N-[[4-(tert-butyl)phenoxy]acetyl]-2'-o-methylcytidine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite](/img/structure/B574430.png)
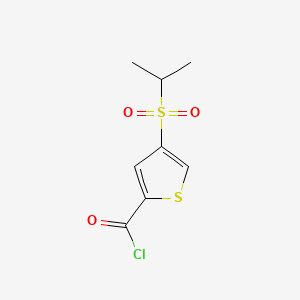
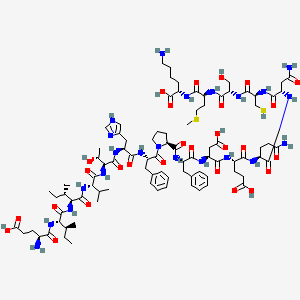

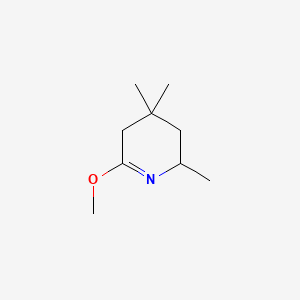
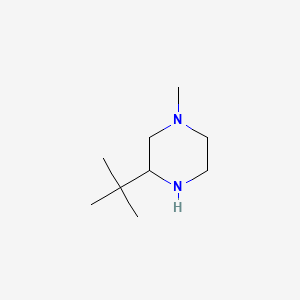
![4-Pyrimidinecarboxamide,n-cyclohexyl-n-[1-[(cyclohexylamino)carbonyl]-2-methylpropyl]-6-phenyl-2-(1-pyrrolidinyl)-](/img/structure/B574439.png)
